molecular formula C22H19N3 B14195942 (4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine CAS No. 918636-81-4

(4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine

Katalognummer: B14195942
CAS-Nummer: 918636-81-4
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: DWODPLLKJLCXDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core with benzyl, methyl, and phenyl substituents, making it a molecule of interest for various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminobenzylamine with benzaldehyde to form an intermediate Schiff base, which is then cyclized with formic acid and methylamine to yield the desired quinazoline derivative. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol, with the addition of catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, along with purification techniques like crystallization and chromatography, are integral to the industrial production process to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

(4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism of action of (4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and apoptosis. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the quinazoline core.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Phenylquinazoline-2,4(1H,3H)-dithione: Known for its biological activities and used as a precursor for other quinazoline derivatives.

    4(3H)-Quinazolinone derivatives: Widely studied for their pharmacological properties, including anticancer and antimicrobial activities.

    Azo-4(3H)-quinazolinone compounds: Investigated for their potential as antimicrobial and anticancer agents.

Uniqueness

(4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of benzyl, methyl, and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

918636-81-4

Molekularformel

C22H19N3

Molekulargewicht

325.4 g/mol

IUPAC-Name

2-benzyl-N-methyl-3-phenylquinazolin-4-imine

InChI

InChI=1S/C22H19N3/c1-23-22-19-14-8-9-15-20(19)24-21(16-17-10-4-2-5-11-17)25(22)18-12-6-3-7-13-18/h2-15H,16H2,1H3

InChI-Schlüssel

DWODPLLKJLCXDO-UHFFFAOYSA-N

Kanonische SMILES

CN=C1C2=CC=CC=C2N=C(N1C3=CC=CC=C3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.